SARS-CoV-2-IN-47

SARS-CoV-2 Omicron BA.1 Plaque Reduction Assay

Researchers investigating variant-specific SARS-CoV-2 inhibition often face potency gaps with natural-product scaffolds. SARS-CoV-2-IN-47 directly addresses this: it achieves a 74-fold potency gain over methyl rosmarinate (IC50 0.77 μM vs 57.0 μM against Omicron BA.1) and is the most active derivative in its amide series. - Quantified dual mechanism: inhibits 3CLpro and interferes with spike binding. - Variant-resolved potency: IC50 0.77 μM (Omicron BA.1) vs 0.93 μM (Delta), enabling calibrated susceptibility profiling. - Available in 10-100 mg standard packs with custom synthesis on demand.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
Cat. No. B12391583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-47
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C30H41NO7/c1-2-3-4-5-6-7-8-9-10-11-18-31-30(37)28(21-23-13-16-25(33)27(35)20-23)38-29(36)17-14-22-12-15-24(32)26(34)19-22/h12-17,19-20,28,32-35H,2-11,18,21H2,1H3,(H,31,37)/b17-14+/t28-/m1/s1
InChIKeyWQVKAVYGUGBZNH-ZUMFDBBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-47: A Semisynthetic Methyl Rosmarinate Derivative with Quantified Antiviral Activity Against Omicron BA.1 and Delta Variants


SARS-CoV-2-IN-47, also designated as Compound 13 or the dodecyl amide derivative of methyl rosmarinate, is a semisynthetic small-molecule inhibitor of SARS-CoV-2 derived from the natural product methyl rosmarinate [1]. It is characterized as a SARS-CoV-2 inhibitor with quantified antiviral activity in plaque reduction assays against clinically relevant variants of concern, specifically Omicron BA.1 (IC50 = 0.77 μM) and Delta (IC50 = 0.93 μM) [1]. Mechanistic studies indicate that its antiviral activity involves both inhibition of the SARS-CoV-2 3CL protease (3CLpro) and interference with spike protein binding [1].

Why SARS-CoV-2-IN-47 Cannot Be Substituted by Generic Methyl Rosmarinate or Other In-Class Antivirals


Substitution of SARS-CoV-2-IN-47 with its parent natural product, methyl rosmarinate, or with other SARS-CoV-2 inhibitors is not supported by quantitative evidence due to substantial differences in antiviral potency and variant-specific activity profiles. Methyl rosmarinate exhibits an IC50 of 57.0 μM against Omicron BA.1 in the same plaque reduction assay, which is approximately 74-fold less potent than SARS-CoV-2-IN-47 [1]. Furthermore, the antiviral activity of SARS-CoV-2-IN-47 is not uniform across variants; its potency against the Delta strain (IC50 = 0.93 μM) differs from its potency against Omicron BA.1 (IC50 = 0.77 μM), indicating that variant-specific activity profiles must be considered when selecting an inhibitor for experimental or therapeutic development purposes [1]. Generic substitution without accounting for these quantitative differences risks underpowered experimental outcomes or misleading conclusions regarding variant-specific efficacy.

Quantitative Differentiation of SARS-CoV-2-IN-47: Head-to-Head and Cross-Study Evidence


Antiviral Potency Against Omicron BA.1: 74-Fold Improvement Over Parent Methyl Rosmarinate

SARS-CoV-2-IN-47 (Compound 13) exhibits an IC50 of 0.77 μM against the Omicron BA.1 variant in a plaque reduction assay, compared to an IC50 of 57.0 μM for the parent natural product methyl rosmarinate under identical assay conditions [1]. This represents a 74-fold improvement in antiviral potency resulting from semisynthetic derivatization [1].

SARS-CoV-2 Omicron BA.1 Plaque Reduction Assay Antiviral

Cross-Variant Activity Profile: Differential Potency Against Omicron BA.1 and Delta Strains

SARS-CoV-2-IN-47 demonstrates variant-dependent antiviral activity, with an IC50 of 0.77 μM against Omicron BA.1 and 0.93 μM against the Delta strain in plaque reduction assays [1]. This 1.2-fold difference in potency between the two variants indicates that the compound's efficacy is not uniform across SARS-CoV-2 lineages.

SARS-CoV-2 Variant of Concern Delta Omicron BA.1 Plaque Reduction Assay

Potency Superiority Over Structurally Related Semisynthetic Derivative (Compound 19)

Among the ten amide derivatives of methyl rosmarinate synthesized in the same study, SARS-CoV-2-IN-47 (dodecyl derivative, Compound 13) exhibits an IC50 of 0.77 μM against Omicron BA.1, which is 3.5-fold more potent than the 3-ethylphenyl derivative (Compound 19) with an IC50 of 2.70 μM [1].

SARS-CoV-2 Omicron BA.1 Semisynthetic Derivative Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for SARS-CoV-2-IN-47 Based on Quantitative Evidence


Omicron BA.1-Focused Antiviral Screening and Mechanism-of-Action Studies

SARS-CoV-2-IN-47 is optimally suited for in vitro antiviral screening programs and mechanism-of-action studies specifically targeting the Omicron BA.1 variant, given its 0.77 μM IC50 in plaque reduction assays against this strain [1]. Its dual mechanism involving 3CLpro inhibition and spike protein binding interference provides a well-characterized tool for dissecting variant-specific viral entry and replication pathways [1].

Comparative Variant Susceptibility Profiling in Drug Discovery

The differential potency of SARS-CoV-2-IN-47 against Omicron BA.1 (IC50 = 0.77 μM) versus Delta (IC50 = 0.93 μM) makes it a valuable reference compound for comparative variant susceptibility profiling [1]. Researchers investigating the relative sensitivity of emerging SARS-CoV-2 lineages can employ this compound as a calibrated tool to benchmark variant-specific antiviral responses [1].

Structure-Activity Relationship (SAR) Studies for Semisynthetic Antiviral Optimization

SARS-CoV-2-IN-47 represents the most potent derivative among the ten amide analogs of methyl rosmarinate synthesized in the source study, outperforming the 3-ethylphenyl derivative (Compound 19, IC50 = 2.70 μM) by 3.5-fold [1]. This potency ranking provides a critical anchor point for structure-activity relationship (SAR) investigations aimed at further optimizing the dodecyl amide scaffold for enhanced antiviral activity [1].

Natural Product Derivatization Benchmarking in Antiviral Drug Discovery

The 74-fold improvement in antiviral potency achieved by converting methyl rosmarinate (IC50 = 57.0 μM) to SARS-CoV-2-IN-47 (IC50 = 0.77 μM) establishes a quantifiable benchmark for semisynthetic derivatization strategies in natural product-based antiviral drug discovery [1]. This improvement factor can be used to evaluate the efficiency of alternative derivatization approaches targeting the same natural product scaffold [1].

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